molecular formula C33H33ClN4O9 B611609 (S)-4-((S)-3-Carboxy-2-((S)-2-(2-(5-chloro-1H-indol-2-yl)acetamido)-3-(naphthalen-2-yl)propanamido)propanamido)-5-methoxy-5-oxopentanoic acid CAS No. 1500080-17-0

(S)-4-((S)-3-Carboxy-2-((S)-2-(2-(5-chloro-1H-indol-2-yl)acetamido)-3-(naphthalen-2-yl)propanamido)propanamido)-5-methoxy-5-oxopentanoic acid

Cat. No. B611609
M. Wt: 665.096
InChI Key: SGTICZUBRHDIMI-QKDODKLFSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

HCA Receptor Agonists

The compound 2-(3-(Naphthalen-2-yl)propanamido)cyclohex-1-enecarboxylic acid, closely related to (S)-4-((S)-3-Carboxy-2-((S)-2-(2-(5-chloro-1H-indol-2-yl)acetamido)-3-(naphthalen-2-yl)propanamido)propanamido)-5-methoxy-5-oxopentanoic acid, has been studied as a hydroxyl-carboxylic acid (HCA) receptor HCA2 agonist. Research shows that specific structural modifications in these compounds can modulate the potency and selectivity of HCA2 receptor activation, which could have implications for treating metabolic disorders (Bobiļeva et al., 2014).

Anti-Inflammatory and Analgesic Agents

Some derivatives of naphthalene, which are structurally similar to the compound , have been synthesized and evaluated for their potential as non-ulcerogenic anti-inflammatory and analgesic agents. The studies indicate that these compounds could be developed into new lead drugs for pain and inflammation management, highlighting the therapeutic potential of such chemical structures (Berk et al., 2009).

Anticancer Evaluation

Derivatives featuring naphthalene and indole moieties, akin to (S)-4-((S)-3-Carboxy-2-((S)-2-(2-(5-chloro-1H-indol-2-yl)acetamido)-3-(naphthalen-2-yl)propanamido)propanamido)-5-methoxy-5-oxopentanoic acid, have been synthesized and evaluated for their anticancer properties. These compounds showed varying degrees of activity against cancer cell lines, suggesting potential in cancer treatment (Salahuddin et al., 2014).

Drug Metabolism Studies

In drug metabolism studies, analogs of the compound have been synthesized to understand the metabolic oxidation pathways of specific drugs. Such studies provide insights into how drugs are metabolized in the body, which is crucial for drug development and safety assessment (Risch et al., 2015).

Safety And Hazards

This would involve a discussion of any safety concerns or hazards associated with the compound, including its toxicity and any precautions that need to be taken when handling it.


Future Directions

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properties

IUPAC Name

(4S)-4-[[(2S)-3-carboxy-2-[[(2S)-2-[[2-(5-chloro-1H-indol-2-yl)acetyl]amino]-3-naphthalen-2-ylpropanoyl]amino]propanoyl]amino]-5-methoxy-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H33ClN4O9/c1-47-33(46)25(10-11-29(40)41)37-32(45)27(17-30(42)43)38-31(44)26(13-18-6-7-19-4-2-3-5-20(19)12-18)36-28(39)16-23-15-21-14-22(34)8-9-24(21)35-23/h2-9,12,14-15,25-27,35H,10-11,13,16-17H2,1H3,(H,36,39)(H,37,45)(H,38,44)(H,40,41)(H,42,43)/t25-,26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGTICZUBRHDIMI-QKDODKLFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CC2=CC=CC=C2C=C1)NC(=O)CC3=CC4=C(N3)C=CC(=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CC2=CC=CC=C2C=C1)NC(=O)CC3=CC4=C(N3)C=CC(=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H33ClN4O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

665.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-((S)-3-Carboxy-2-((S)-2-(2-(5-chloro-1H-indol-2-yl)acetamido)-3-(naphthalen-2-yl)propanamido)propanamido)-5-methoxy-5-oxopentanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-4-((S)-3-Carboxy-2-((S)-2-(2-(5-chloro-1H-indol-2-yl)acetamido)-3-(naphthalen-2-yl)propanamido)propanamido)-5-methoxy-5-oxopentanoic acid
Reactant of Route 2
Reactant of Route 2
(S)-4-((S)-3-Carboxy-2-((S)-2-(2-(5-chloro-1H-indol-2-yl)acetamido)-3-(naphthalen-2-yl)propanamido)propanamido)-5-methoxy-5-oxopentanoic acid
Reactant of Route 3
(S)-4-((S)-3-Carboxy-2-((S)-2-(2-(5-chloro-1H-indol-2-yl)acetamido)-3-(naphthalen-2-yl)propanamido)propanamido)-5-methoxy-5-oxopentanoic acid
Reactant of Route 4
(S)-4-((S)-3-Carboxy-2-((S)-2-(2-(5-chloro-1H-indol-2-yl)acetamido)-3-(naphthalen-2-yl)propanamido)propanamido)-5-methoxy-5-oxopentanoic acid
Reactant of Route 5
Reactant of Route 5
(S)-4-((S)-3-Carboxy-2-((S)-2-(2-(5-chloro-1H-indol-2-yl)acetamido)-3-(naphthalen-2-yl)propanamido)propanamido)-5-methoxy-5-oxopentanoic acid
Reactant of Route 6
(S)-4-((S)-3-Carboxy-2-((S)-2-(2-(5-chloro-1H-indol-2-yl)acetamido)-3-(naphthalen-2-yl)propanamido)propanamido)-5-methoxy-5-oxopentanoic acid

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